molecular formula C11H14N4O2 B12717025 N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine CAS No. 84858-94-6

N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine

Cat. No.: B12717025
CAS No.: 84858-94-6
M. Wt: 234.25 g/mol
InChI Key: HAXLTJBRRGLPSO-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine is a chemical compound with the molecular formula C12H16N4O2 It is known for its unique structure, which includes a piperidine ring and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine typically involves the reaction of 5-nitro-2-pyridinamine with 1-methyl-2-piperidinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-amino-2-pyridinamine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-piperidinylidene)benzenamine
  • N-(1-Methyl-2-piperidinylidene)-4-nitrobenzenamine
  • Methanesulfonamide, N-(1-methyl-2-piperidinylidene)

Uniqueness

N-(1-Methyl-2-piperidinylidene)-5-nitro-2-pyridinamine is unique due to the presence of both a nitro group and a piperidine ring attached to a pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

84858-94-6

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1-methyl-N-(5-nitropyridin-2-yl)piperidin-2-imine

InChI

InChI=1S/C11H14N4O2/c1-14-7-3-2-4-11(14)13-10-6-5-9(8-12-10)15(16)17/h5-6,8H,2-4,7H2,1H3

InChI Key

HAXLTJBRRGLPSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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